molecular formula C23H31ClN4O3S2 B2524973 N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1219184-69-6

N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride

Cat. No. B2524973
CAS RN: 1219184-69-6
M. Wt: 511.1
InChI Key: MVPAMTHRRSDUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide Hydrochloride

The compound N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a synthetic molecule that likely exhibits a range of biological activities due to the presence of a benzothiazole moiety and a benzamide group. Benzothiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The specific compound , however, is not directly mentioned in the provided papers, but its analysis can be inferred from related compounds.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves condensation reactions under specific conditions, such as microwave irradiation or reflux in organic solvents . For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave-assisted methods . Similarly, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized by a condensation reaction in acetone under reflux . These methods suggest that the synthesis of the compound would also involve a stepwise approach, possibly starting with the formation of the benzothiazole core followed by subsequent functionalization with the appropriate sulfamoyl and dimethylamino groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . For instance, the structure of N-(thiazol-2-yl)benzamide derivatives was elucidated using crystal engineering approaches, revealing the importance of non-covalent interactions such as π-π stacking and hydrogen bonding in their gelation behavior . The molecular structure of the compound would likely be characterized similarly, with attention to the potential for intramolecular and intermolecular interactions that could influence its biological activity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. For example, N-substituted benzamide derivatives have been synthesized and tested for their electrophysiological activity, indicating that modifications to the benzamide moiety can lead to significant changes in biological activity . The compound may also undergo reactions typical of benzamide derivatives, such as nucleophilic substitution or amide bond formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of substituents on the benzene ring can affect the compound's lipophilicity and, consequently, its absorption and distribution in biological systems . The compound would likely exhibit properties consistent with other benzamide derivatives, with the potential for good oral drug-like behavior as suggested by ADMET predictions for related compounds .

Scientific Research Applications

Synthesis and Biological Activity

N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride shares a chemical resemblance with benzothiazole derivatives, which have been extensively explored for their therapeutic potentials, including anti-inflammatory, antimicrobial, and anticancer activities. The synthesis of such compounds often involves coupling aminothiazoles or aminothiazolines with different acyl chlorides or sulfonyl chlorides, leading to the production of derivatives with significant biological activities. For instance, some benzothiazole and thiazoline derivatives have demonstrated anti-inflammatory effects and selective inhibition of certain enzymes, indicating potential for drug development (D. Lynch et al., 2006; Zhiyong Hu et al., 2016).

Corrosion Inhibition

Beyond pharmacological applications, benzothiazole derivatives, akin to the compound , have been investigated for their utility as corrosion inhibitors. These compounds exhibit the ability to adsorb onto metal surfaces, providing protection against corrosion, particularly in acidic environments. This attribute underscores their potential in industrial applications where metal preservation is critical (Zhiyong Hu et al., 2016).

Anticancer and Enzyme Inhibition

The structural features of N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride suggest its potential for anticancer activity. Similar scaffolds have been employed in the design of molecules targeting specific cancer cell lines or enzymes involved in cancer progression. Research has shown that certain benzamide and thiadiazole conjugates exhibit inhibitory effects against carbonic anhydrases, an enzyme family relevant in various physiological and pathological processes, including cancer (Ramazan Ulus et al., 2016).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S2.ClH/c1-5-26(6-2)32(29,30)19-14-12-18(13-15-19)22(28)27(17-9-16-25(3)4)23-24-20-10-7-8-11-21(20)31-23;/h7-8,10-15H,5-6,9,16-17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPAMTHRRSDUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.